Enhanced PI3Kδ Cellular Potency Relative to 2-Methyl Analog
In a head-to-head cellular assay measuring inhibition of human PI3Kδ-mediated AKT phosphorylation (Ser473) in Ri-1 cells after 30 minutes via electrochemiluminescence, the target compound (2-isopropyl analog) demonstrated an IC50 of 102 nM [1]. The 2-methyl analog, tested under identical experimental conditions, exhibited an IC50 of 374 nM [2]. This represents a 3.67-fold potency advantage for the isopropyl-substituted compound.
| Evidence Dimension | Inhibition of PI3Kδ-mediated AKT phosphorylation |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | 2-Methyl-6-(piperidinomethyl)-4-pyrimidinol (CAS 866155-61-5); IC50 = 374 nM |
| Quantified Difference | 3.67-fold more potent |
| Conditions | Ri-1 cells; 30 min incubation; electrochemiluminescence assay; presence of human serum |
Why This Matters
A 3.67-fold potency difference in a cellular context translates to substantially lower compound requirements and potentially reduced off-target effects at equivalent functional concentrations, directly impacting procurement cost-efficiency and experimental design.
- [1] BindingDB. BDBM50394893 CHEMBL2165502. IC50: 102 nM. Inhibition of human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells. View Source
- [2] BindingDB. BDBM50394897 CHEMBL2165498. IC50: 374 nM. Inhibition of human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells (2-Methyl analog). View Source
